1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O4/c1-3-29-21-13-20(23-14(2)24-21)25-15-4-6-16(7-5-15)26-22(28)27-17-8-9-18-19(12-17)31-11-10-30-18/h4-9,12-13H,3,10-11H2,1-2H3,(H,23,24,25)(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYMQRYRIHSMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which integrates a 2,3-dihydrobenzo[b][1,4]dioxin moiety with a pyrimidine derivative. Its molecular formula is , and it possesses a molecular weight of 344.38 g/mol.
Research indicates that compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure often exhibit inhibitory activity against various biological targets. Specifically, studies have highlighted its role as an inhibitor of DprE1 (Decaprenylphosphoryl-β-D-ribofuranose 2'-oxidase), an enzyme crucial for the biosynthesis of mycobacterial cell walls. This inhibition is particularly relevant in the context of tuberculosis treatment.
Biological Activity and Therapeutic Implications
-
Antimycobacterial Activity :
- The compound has shown promising results in inhibiting Mycobacterium tuberculosis in vitro, with minimum inhibitory concentrations (MICs) indicating potent antimycobacterial activity. For instance, derivatives based on the 2,3-dihydrobenzo[b][1,4]dioxin scaffold have been reported to achieve significant reductions in bacterial viability in cultured macrophages .
- Structure-Activity Relationship (SAR) :
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
Q & A
Q. What are the common synthetic routes for preparing 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the pyrimidine-4-amine intermediate via nucleophilic substitution or palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) to introduce the ethoxy and methyl groups .
- Step 2 : Coupling the dihydrobenzo[b][1,4]dioxin moiety with the urea linker using carbodiimide-mediated reactions (e.g., EDCI/HOBt) to ensure regioselectivity .
- Step 3 : Final purification via column chromatography or recrystallization to isolate the target compound . Key challenges include optimizing reaction temperatures (often 80–120°C) and solvent choices (e.g., DMF or acetonitrile) to minimize side products .
Q. How is the structural identity of this compound confirmed in academic research?
Researchers employ a combination of spectroscopic and chromatographic techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the positions of the ethoxy, methyl, and urea groups .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 393.4 for related analogs) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What biological targets are associated with this compound?
Preliminary studies suggest interactions with kinases or receptors involved in cancer pathways, particularly due to its pyrimidine and urea motifs. For example:
- Enzyme inhibition assays : Measure IC50 values against tyrosine kinases (e.g., EGFR or VEGFR) using fluorescence-based kinase activity assays .
- Receptor binding studies : Radioligand displacement assays (e.g., H-labeled inhibitors) quantify affinity for serotonin or dopamine receptors, inferred from structural analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC50 values or selectivity profiles may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentrations in kinase assays) and validate using positive controls (e.g., staurosporine) .
- Compound stability : Perform stability studies in assay buffers (pH 7.4, 37°C) via LC-MS to rule out degradation .
- Off-target effects : Use proteome-wide profiling (e.g., kinome screens) to identify unintended interactions .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
Key methodological approaches include:
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation to improve bioavailability .
- Metabolic stability : Incubate with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., ethoxy group demethylation) and guide structural modifications .
- Plasma protein binding : Equilibrium dialysis to assess % binding and adjust dosing regimens .
Q. How can computational methods guide the design of derivatives with improved potency?
Advanced workflows include:
- Molecular docking : Predict binding poses in kinase ATP pockets (e.g., using AutoDock Vina) to prioritize substituents at the pyrimidine 6-position .
- QSAR modeling : Train models on IC50 datasets to correlate electronic parameters (e.g., Hammett constants) with activity .
- Free-energy perturbation (FEP) : Calculate relative binding energies for methyl vs. trifluoromethyl analogs to optimize steric/electronic fit .
Q. What experimental designs address toxicity and selectivity challenges in preclinical development?
- In vitro toxicity : Screen against HEK293 or HepG2 cells using MTT assays to determine CC50 values and selectivity indices (SI = CC50/IC50) .
- In vivo models : Conduct maximum tolerated dose (MTD) studies in rodents, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST) .
- Off-target profiling : Use thermal shift assays (TSA) to identify non-kinase targets contributing to toxicity .
Methodological and Theoretical Considerations
Q. How should researchers integrate multi-omics data to elucidate the compound’s mechanism of action?
A systems biology approach combines:
- Transcriptomics : RNA-seq of treated cancer cells to identify dysregulated pathways (e.g., apoptosis or cell cycle) .
- Proteomics : SILAC-based quantification to track kinase phosphorylation changes .
- Metabolomics : LC-MS profiling to detect oncometabolite shifts (e.g., lactate or succinate) .
Q. What theoretical frameworks are applicable to structure-activity relationship (SAR) studies of this compound?
- Hammett Linear Free Energy Relationships (LFER) : Correlate substituent σ values with bioactivity to predict electron-withdrawing/donating effects .
- Molecular Orbital Theory : Analyze frontier orbitals (HOMO/LUMO) to rationalize reactivity at the urea carbonyl group .
- Network Pharmacology : Map compound-target-disease networks to prioritize polypharmacological strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
